Eriocephalin

Description

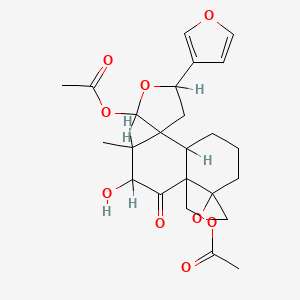

Structure

2D Structure

Properties

CAS No. |

71774-90-8 |

|---|---|

Molecular Formula |

C24H30O9 |

Molecular Weight |

462.5 g/mol |

InChI |

InChI=1S/C24H30O9/c1-13-19(27)20(28)24(12-30-14(2)25)18(5-4-7-22(24)11-31-22)23(13)9-17(16-6-8-29-10-16)33-21(23)32-15(3)26/h6,8,10,13,17-19,21,27H,4-5,7,9,11-12H2,1-3H3 |

InChI Key |

MVZLPYVWRQUGCU-UHFFFAOYSA-N |

SMILES |

CC1C(C(=O)C2(C(C13CC(OC3OC(=O)C)C4=COC=C4)CCCC25CO5)COC(=O)C)O |

Canonical SMILES |

CC1C(C(=O)C2(C(C13CC(OC3OC(=O)C)C4=COC=C4)CCCC25CO5)COC(=O)C)O |

Origin of Product |

United States |

Methodologies for Eriocephalin Isolation and Structural Elucidation

Botanical Sources and Phytogeographical Distribution of Eriocephalin-Producing Species

The primary source of this compound is the plant species from which its name is derived, with the broader Teucrium genus representing the principal source of structurally related compounds.

The designated botanical source for this compound is Teucrium eriocephalum, a species belonging to the Lamiaceae family. This plant is an endemic species found in the southeastern region of the Iberian Peninsula. Its natural habitat consists of scrublands, hillsides, and ravines, where it grows on calcareous (limestone) substrates. floresdealmeria.comflorandalucia.es Several subspecies have been identified, including T. eriocephalum subsp. eriocephalum and T. eriocephalum subsp. almeriense, which are also found in this specific geographic area. floresdealmeria.comalmerinatura.com

The genus Teucrium, commonly known as germanders, is a large and cosmopolitan genus comprising approximately 300 species. wikipedia.org Its distribution is centered around the Mediterranean, but species are found across Europe, North Africa, and temperate parts of Asia. wikipedia.org The genus is renowned as a rich source of neo-clerodane diterpenoids, which are considered key chemotaxonomic markers for identifying and classifying Teucrium species. rsc.orgnih.gov

| Species | Subspecies | Geographical Distribution | Habitat |

|---|---|---|---|

| Teucrium eriocephalum | subsp. eriocephalum | Southeastern Spain (e.g., Almería) | Scrublands and ravines on calcareous soil floresdealmeria.comflorandalucia.es |

| Teucrium eriocephalum | subsp. almeriense | Southeastern Spain (Almería, Málaga) | Scrublands, dunes, and rocky areas on calcareous or sandy soil almerinatura.com |

While Teucrium eriocephalum is the eponymous source of this compound, the neo-clerodane diterpenoid skeleton is the defining chemical feature of the Teucrium genus as a whole. nih.gov Consequently, numerous other Teucrium species are sources of a vast array of structurally diverse neo-clerodane diterpenoids. Species such as Teucrium fruticans, Teucrium massiliense, Teucrium yemense, and Teucrium chamaedrys have all been extensively studied, leading to the isolation of hundreds of these compounds. rsc.orgnih.govacs.orgnih.gov To date, the isolation of this compound or its close analogues has not been reported from genera outside of Teucrium, reinforcing the genus's status as the exclusive natural source for this class of diterpenoids.

Advanced Chromatographic Techniques for this compound Extraction and Purification

The isolation of pure this compound from the crude plant extract involves a multi-step process utilizing various chromatographic techniques. These methods separate the compound of interest from a complex mixture of other secondary metabolites based on differences in their physicochemical properties.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fine purification and preparative isolation of neo-clerodane diterpenoids like this compound from fractionated plant extracts. nih.govnih.gov Reversed-phase HPLC is the most common modality used for this purpose.

In this technique, a stationary phase, typically a silica support chemically modified with C18 (octadecylsilyl) chains, is used to separate compounds based on their hydrophobicity. A polar mobile phase, consisting of a mixture of water and an organic solvent like acetonitrile or methanol, is pumped through the column. wilddata.cn By gradually increasing the concentration of the organic solvent (a gradient elution), compounds are eluted from the column in order of increasing hydrophobicity. wilddata.cn Detection is commonly performed using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths; for neo-clerodane diterpenoids, a wavelength around 220 nm is often used. nih.govwilddata.cn This method can be scaled from analytical quantities (micrograms) to semi-preparative levels (milligrams) to obtain pure compounds for structural elucidation and further research. nih.gov

| Parameter | Typical Conditions for Neo-clerodane Diterpenoid Separation |

|---|---|

| Column Type | Reversed-Phase C18 (e.g., Phenomenex Luna, Synergi Max-RP) nih.govwilddata.cn |

| Mobile Phase | Gradient of Water (A) and Acetonitrile or Methanol (B) wilddata.cn |

| Flow Rate | 1.0 mL/min (analytical) to >10 mL/min (semi-preparative) |

| Detection | UV/Photodiode Array (PDA) at ~220 nm nih.govwilddata.cn |

Gas Chromatography (GC) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. tandfonline.com Due to their high molecular weight and low volatility, diterpenoids such as this compound are not typically analyzed directly by GC without prior chemical derivatization. However, GC, particularly when coupled with Mass Spectrometry (GC-MS), is extensively used to analyze the chemical profile of other, more volatile constituents present in Teucrium species, such as the essential oils. tandfonline.comcore.ac.uktandfonline.com

This analysis provides a comprehensive phytochemical fingerprint of the plant source. The essential oils of Teucrium species are rich in monoterpene and sesquiterpene hydrocarbons and their oxygenated derivatives. nih.govtandfonline.com For GC-MS analysis, these volatile compounds are separated in a capillary column (e.g., DB-5) and identified based on their mass spectra and retention indices. tandfonline.com This allows for the characterization of compounds that coexist with this compound in the plant.

| Compound Class | Major Compounds Identified in Teucrium spp. Essential Oils |

|---|---|

| Monoterpene Hydrocarbons | α-Pinene, β-Pinene, Limonene, Sabinene tandfonline.comcore.ac.uk |

| Sesquiterpene Hydrocarbons | β-Caryophyllene, Germacrene D, Bicyclogermacrene, (Z)-γ-Bisabolene tandfonline.comtandfonline.com |

| Oxygenated Sesquiterpenes | Caryophyllene oxide, epi-α-Cadinol, T-Cadinol core.ac.uknih.gov |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally sustainable alternative to traditional HPLC for the analysis and purification of natural products. chromatographytoday.comthieme-connect.comselvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. thieme-connect.comteledynelabs.com Supercritical CO₂ exhibits properties of both a liquid and a gas, offering low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. thieme-connect.comselvita.com

For the separation of moderately polar compounds like diterpenoids, a small amount of an organic modifier, such as methanol, is added to the CO₂ mobile phase. thieme-connect.com SFC is fundamentally a normal-phase chromatographic technique, making it highly effective for separating complex isomeric mixtures often found in plant extracts. chromatographytoday.com Its key advantages include significantly reduced organic solvent consumption, faster run times, and quicker column re-equilibration. selvita.com These features make preparative SFC an increasingly popular choice for the green and efficient isolation of natural products like this compound. chromatographytoday.comselvita.com

Spectroscopic and Diffraction Techniques in this compound Structural Assignments

The structural determination of this compound is achieved through the synergistic application of several key analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for the unambiguous confirmation of its complex form. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds like this compound in solution. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of hydrogen and carbon atoms, respectively.

Two-dimensional (2D) NMR experiments are crucial for establishing the complete bonding framework and relative stereochemistry.

Correlation Spectroscopy (COSY) experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded spin systems.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon pairs.

Heteronuclear Multiple Bond Correlation (HMBC) is used to identify longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different spin systems and piecing together the carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. The observation of NOE correlations between specific protons confirms their relative stereochemistry and provides insights into the molecule's preferred conformation in solution.

Interactive Table: Hypothetical NMR Data for this compound

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| 1 | 39.5 | 1.85 (m), 1.60 (m) | C-2, C-3, C-5, C-10 | H-2, H-5 |

| 2 | 19.2 | 1.70 (m), 1.55 (m) | C-1, C-3, C-4 | H-1, H-3 |

| 3 | 42.1 | 1.45 (m) | C-2, C-4, C-5, C-18 | H-2, H-18 |

| 4 | 33.5 | - | - | - |

| 5 | 55.8 | 2.10 (d, 8.5) | C-4, C-6, C-7, C-10 | H-1, H-6, H-9 |

| 6 | 78.3 | 4.15 (dd, 8.5, 4.0) | C-5, C-7, C-8 | H-5, H-7 |

| 7 | 135.2 | 5.90 (d, 4.0) | C-5, C-6, C-8, C-9 | H-6, H-8 |

| 8 | 130.1 | - | - | - |

| 9 | 45.6 | 2.30 (m) | C-8, C-10, C-11 | H-5, H-11 |

| 10 | 38.0 | - | - | - |

| 11 | 210.5 | - | - | - |

| 12 | 85.1 | 4.80 (s) | C-11, C-13, C-14 | H-14 |

| ... | ... | ... | ... | ... |

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. nih.govnih.gov Unlike low-resolution mass spectrometry, which provides mass-to-charge ratios (m/z) as integer values, HRMS can measure m/z to several decimal places. nih.gov This high accuracy is possible because the exact masses of atoms are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁶O = 15.9949 amu). nih.gov By comparing the experimentally measured exact mass of the molecular ion [M+H]⁺ or another adduct to calculated masses for potential formulas, a single, unambiguous molecular formula can be assigned to this compound. nih.govnih.gov

Interactive Table: Hypothetical HRMS Data for this compound

| Parameter | Value | Interpretation |

| Ion Mode | ESI+ | Electrospray Ionization, Positive |

| Adduct | [M+H]⁺ | Protonated Molecular Ion |

| Measured m/z | 363.2169 | Experimentally determined mass-to-charge ratio |

| Proposed Formula | C₂₀H₃₀O₅ | Hypothetical molecular formula |

| Calculated m/z | 363.2171 | Theoretically calculated mass for [C₂₀H₃₁O₅]⁺ |

| Mass Error | -0.6 ppm | Difference between measured and calculated mass |

| Conclusion | The low mass error strongly supports the proposed molecular formula of C₂₀H₃₀O₅. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.org The technique is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic vibrational frequencies, resulting in an IR spectrum. libretexts.orgyoutube.com The spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). By analyzing the positions, intensities, and shapes of the absorption bands, key functional groups within this compound, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C), can be identified. libretexts.org

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl (Alcohol) |

| ~2950-2850 | C-H stretch | Alkane (sp³ C-H) |

| ~1715 (sharp, strong) | C=O stretch | Ketone/Aldehyde |

| ~1650 | C=C stretch | Alkene |

| ~1100 | C-O stretch | Alcohol/Ether |

While spectroscopic methods provide a robust hypothesis for a molecule's structure, X-ray crystallography offers the most definitive and unambiguous proof of its three-dimensional arrangement, including its absolute stereochemistry. nih.gov This technique requires the compound to be crystallized into a well-ordered lattice. jst.go.jpnih.gov The crystal is then exposed to an X-ray beam, which diffracts in a unique pattern based on the arrangement of atoms. jst.go.jp By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be calculated, from which the precise position of every atom can be determined. jst.go.jp The successful X-ray crystallographic analysis of a new diterpene, for example, can confirm its proposed structure and establish its absolute configuration. nih.govtandfonline.com This method serves as the ultimate confirmation, validating the structural assignments made through NMR and other spectroscopic data.

Hyphenated Analytical Platforms and Integrated Approaches in this compound Research

Modern natural product research heavily relies on hyphenated techniques, which couple a separation method (like liquid chromatography) with a spectroscopic detection method (like mass spectrometry or NMR). nih.govresearchgate.net These integrated platforms are invaluable for the analysis of complex mixtures from which compounds like this compound are isolated.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for rapidly analyzing crude extracts or chromatographic fractions. researchgate.netjournalirjpac.com It allows for the detection of compounds based on their retention time and molecular weight. This technique is often used in a process called dereplication, which aims to quickly identify known compounds in an extract, thereby avoiding their unnecessary re-isolation and allowing researchers to focus on novel constituents. journalirjpac.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy provides an even greater level of structural information by allowing for the acquisition of NMR data on compounds as they elute from the chromatography column. researchgate.net While less sensitive than LC-MS, LC-NMR can provide detailed structural insights on the components of a mixture without the need for prior isolation.

LC-MS-MS (Tandem Mass Spectrometry) provides further structural information by inducing fragmentation of a selected molecular ion, offering clues about the molecule's substructures. nih.gov

These hyphenated approaches streamline the discovery process, enabling faster identification and structural characterization of new natural products like this compound from complex biological sources. researchgate.netresearchgate.net

Elucidation of Eriocephalin Biosynthetic Pathways

Identification of Precursor Molecules in Diterpene Biosynthesis

The biosynthesis of all diterpenes, including eriocephalin, begins with the universal C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). jmb.or.krkoreascience.kr In plants, these precursors are typically synthesized through the methylerythritol phosphate (B84403) (MEP) pathway located in the plastids. koreascience.krfrontiersin.orgontosight.ai

The key steps leading to the direct precursor of diterpenes are:

Formation of Geranylgeranyl Pyrophosphate (GGPP): One molecule of DMAPP condenses with three molecules of IPP. jmb.or.krkoreascience.kr This series of reactions is catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), resulting in the formation of the C20 compound, geranylgeranyl pyrophosphate (GGPP). ontosight.aiwikipedia.orgontosight.ai GGPP is the common precursor for the vast array of diterpenoids. jmb.or.krwikipedia.org

The MEP pathway, which supplies IPP and DMAPP for GGPP synthesis in the plastids, is a critical control point for the production of diterpenoids like this compound. frontiersin.orgresearchgate.net

Characterization of Key Enzymatic Transformations in this compound Biogenesis

Following the synthesis of the linear precursor GGPP, the formation of the complex cyclic structure of this compound involves a series of enzymatic transformations, primarily catalyzed by two main classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs). ontosight.aiwikipedia.orgontosight.ai

Step 1: Cyclization by Diterpene Synthases

The biosynthesis of abietane (B96969) and related diterpenoids, the class to which this compound belongs, is initiated by diTPS enzymes that cyclize GGPP. nih.govresearchgate.net This is typically a two-step process involving Class II and Class I diTPSs:

Class II diTPS (e.g., Copalyl Diphosphate (B83284) Synthase - CPS): This enzyme protonates the terminal double bond of GGPP to initiate a cyclization cascade, forming a bicyclic intermediate, copalyl diphosphate (CPP). nih.govresearchgate.net In many species of the Lamiaceae family, this enzyme is a crucial entry point for abietane-type diterpenoid synthesis. nih.gov

Class I diTPS (e.g., Kaurene Synthase-Like - KSL): The CPP intermediate is then utilized by a Class I diTPS. researchgate.net This enzyme catalyzes further cyclization and rearrangement reactions to form the characteristic tricyclic skeleton of the abietane family, such as miltiradiene (B1257523). nih.govresearchgate.netrsc.org Miltiradiene is a key branch-point intermediate in the biosynthesis of many bioactive diterpenoids found in Salvia species. nih.govrsc.org

Step 2: Oxidative Modifications by Cytochrome P450s

Once the core diterpene skeleton is formed, it undergoes extensive oxidative modifications by cytochrome P450 enzymes. ontosight.aiwikipedia.orgontosight.ai These enzymes are responsible for introducing hydroxyl groups and other functionalities, which dramatically increases the structural diversity and biological activity of the final compounds. ontosight.aimdpi.com

For abietane diterpenoids, key oxidative steps include:

Aromatization: The intermediate miltiradiene can spontaneously oxidize to abietatriene, which is then hydroxylated by a CYP enzyme (a ferruginol (B158077) synthase) to produce ferruginol. nih.govresearchgate.netrsc.org

Hydroxylation and Further Oxidations: Subsequent hydroxylations and oxidations at various positions on the abietane ring are catalyzed by specific CYPs. mdpi.comoup.comfrontiersin.org In the case of this compound, a neo-clerodane diterpenoid, this involves complex rearrangements and the formation of epoxy and lactone functionalities, which are also mediated by P450 enzymes and potentially other oxidases like 2-oxoglutarate-dependent dioxygenases (2OGDs). frontiersin.org

The specific enzymes responsible for the final tailoring steps that convert an abietane-like precursor into the unique neo-clerodane structure of this compound have not been fully characterized but are presumed to be highly specific CYPs within the Teucrium genus. researchgate.netekb.eg

Application of Isotopic Labeling and Metabolomic Profiling in this compound Biosynthetic Studies

While direct isotopic labeling studies on this compound are scarce, these techniques are powerful tools for elucidating diterpenoid biosynthetic pathways in general. slideshare.netresearchgate.net

Isotopic Labeling: This technique involves feeding isotopically labeled precursors (e.g., with ¹³C, ²H, or ¹⁸O) to a biological system (like a plant or cell culture) and tracking the incorporation of the label into the final natural product. researchgate.nettandfonline.com For instance, labeling studies have confirmed that miltiradiene is a precursor to the phenolic diterpenoid ferruginol. rsc.org Such experiments are crucial for confirming precursor-product relationships and understanding complex rearrangement mechanisms during cyclization. acs.orgnih.gov The use of uniformly ¹³C-labeled diterpene hydrocarbons, synthesized enzymatically, has proven to be a powerful method for tracing the bioconversion of these precursors into diterpenoid phytoalexins in plants. tandfonline.com

Metabolomic and Transcriptomic Profiling: Modern "-omics" approaches are invaluable for identifying candidate genes involved in biosynthesis. frontiersin.orgnih.gov By comparing the metabolite profiles of different plant tissues or species with their transcriptomes (the expressed genes), researchers can identify correlations between the accumulation of specific compounds and the expression of particular biosynthetic genes. frontiersin.orgplos.orgoup.com For example, metabolomic and transcriptomic analyses in Salvia apiana helped identify candidate CYP genes (CYP76AK and CYP76AH subfamilies) potentially involved in the specific abietane-type diterpenoid biosynthesis in that species. frontiersin.orgnih.gov A similar approach in Teucrium species, from which this compound is isolated, would be instrumental in identifying the specific synthases and P450s involved in its unique biosynthetic pathway.

Genetic Engineering and Synthetic Biology Approaches for this compound Production Enhancement

The low abundance of many valuable diterpenoids in their native plant sources has driven the development of genetic engineering and synthetic biology strategies to boost production. jmb.or.krkoreascience.krnih.gov These approaches often involve engineering microbial "cell factories" (like yeast or E. coli) or enhancing production in plant-based systems like hairy root cultures. jmb.or.krresearchgate.net

Key strategies that could be applied to enhance this compound production include:

Overexpression of Key Biosynthetic Genes: Increasing the expression of rate-limiting enzymes in the pathway can significantly enhance the metabolic flux towards the desired product. frontiersin.org Studies on the related abietane diterpenoid aethiopinone (B1206593) in Salvia sclarea hairy roots showed that overexpressing GGPPS or CPPS genes led to a significant increase in diterpene accumulation. frontiersin.orgresearchgate.netnih.govnih.gov

Silencing Competing Pathways: Metabolic pathways can branch off, diverting precursors away from the target compound. For example, GGPP is also a precursor for gibberellin plant hormones. frontiersin.org Silencing the gene for ent-copalyl-diphosphate synthase (entCPPS), the first committed step in the gibberellin pathway, successfully enhanced the production of abietane diterpenoids in S. sclarea hairy roots. frontiersin.orgresearchgate.net

Heterologous Production in Microorganisms: The entire biosynthetic pathway for a diterpenoid can be reconstituted in a microbial host like Saccharomyces cerevisiae (yeast). koreascience.krresearchgate.net This involves introducing the plant genes for the necessary enzymes (diTPSs, CYPs, etc.) into the microbe. researchgate.net This approach has been successfully used to produce compounds like miltiradiene and ferruginol. researchgate.net A similar strategy could be developed for this compound once its specific biosynthetic genes are identified.

The table below summarizes the effect of genetic engineering strategies on the production of related abietane diterpenoids in Salvia sclarea hairy roots, demonstrating the potential of these techniques.

| Engineered Gene(s) | Target Enzyme | Effect on Abietane Diterpenoid (AD) Production | Fold Increase (Approx.) | Reference |

| GGPPS Overexpression | Geranylgeranyl diphosphate synthase | Increased GGPP pool, boosting overall AD content. | 8-fold | frontiersin.orgresearchgate.net |

| CPPS Overexpression | Copalyl diphosphate synthase | Increased flux into the abietane pathway. | Significant increase | researchgate.netnih.gov |

| entCPPS Silencing (RNAi) | ent-Copalyl-diphosphate synthase | Reduced flux into the competing gibberellin pathway. | Enhanced AD content | frontiersin.orgresearchgate.net |

| GGPPS / CPPS Co-expression | GGPPS and CPPS | Increased ADs, but less effective than individual overexpression. | Significant increase | nih.govnih.gov |

These findings provide a solid framework for future efforts to enhance the production of this compound through metabolic engineering and synthetic biology. nih.govacs.org

Synthetic and Semisynthetic Derivatization of Eriocephalin

Total Synthesis Strategies Towards the Eriocephalin Core Structure

The total synthesis of complex natural products like this compound represents a significant challenge in organic chemistry, serving as a platform to test and develop new synthetic methodologies. organic-chemistry.orgscripps.edu While a completed total synthesis of this compound is not extensively documented in publicly available literature, the strategies employed for the synthesis of the foundational neo-clerodane skeleton are well-established and directly applicable.

The core of this compound is a bicyclic decalin system. wikipedia.org The stereoselective construction of this decalin core, often with a trans-fusion, is the central challenge. researchgate.net Key strategies include:

Intramolecular Diels-Alder Cycloaddition: This powerful reaction is used to form the bicyclic system in a highly controlled manner. Researchers have described stereoconvergent intramolecular Diels-Alder reactions that successfully create the trans-decalin core of neo-clerodane diterpenoids. acs.org The stereochemistry of the dienophile and the conformational rigidity of the precursor molecule are critical factors in achieving the desired stereochemical outcome. acs.org

Pericyclic Reaction Cascades: Tandem reactions, such as the oxy-Cope/Claisen/ene cascade, have been employed to construct the trans-decalin core as a single diastereomer from simple starting materials like 1,3-cyclohexadiene. acs.orgnih.gov These cascade reactions create multiple bonds and stereocenters in a single, efficient operation. acs.org

Diastereoselective Cyclization: The construction of the multiple contiguous stereogenic centers found in the clerodane skeleton relies heavily on diastereoselective cyclization methods and diastereoface-selective reactions performed on rigid ring systems. researchgate.net

These approaches focus on establishing the correct relative and absolute stereochemistry of the decalin core, which is the essential framework upon which the remaining functional groups of this compound, such as the furan (B31954) ring and various oxygenations, would be installed.

Chemical Transformations of Natural this compound and its Acetylated Derivatives

Chemical modification of this compound isolated from natural sources, such as plants of the Teucrium genus, provides a direct route to new derivatives. researchgate.netresearchgate.net These transformations can be used to confirm structure, prepare intermediates for other natural products, and generate novel compounds for biological testing.

The complex and densely functionalized structure of this compound allows for a variety of selective chemical modifications. Selectivity in chemical reactions is a crucial concept where a reaction yields predominantly one isomer over other possibilities. masterorganicchemistry.comRegioselectivity is the preference for bond formation at one position over another, while stereoselectivity is the preference for the formation of one stereoisomer over another. youtube.comyoutube.com

A prime example of such modifications in related neo-clerodanes involves oxirane-opening reactions . researchgate.net this compound contains an epoxide (oxirane) ring, a strained three-membered ether that is susceptible to ring-opening by various nucleophiles. The outcome of these reactions can be highly regioselective, influenced by the surrounding functional groups. For instance, studies on 4α,18-epoxy neo-clerodanes show that the functionality at the C-6 position and its stereochemistry dictate the course of the reaction, controlling whether the nucleophile attacks at C-4 or C-18 and whether the configuration at C-4 is retained or inverted. researchgate.net This allows for the controlled installation of new functional groups like chlorohydrins, ethers, and orthoacetates at specific positions. researchgate.net

Enzymatic reactions, known for their high degree of specificity, represent another powerful tool for achieving regioselective and stereoselective modifications. mdpi.com Although specific enzymatic studies on this compound are not widely reported, enzymes like hydrolases could be used for selective deacetylation, or cytochrome P450 monooxygenases could introduce hydroxyl groups at specific, non-activated carbon atoms. mdpi.com

Understanding the reaction mechanisms is fundamental to controlling the outcome of derivatization reactions. For the oxirane-opening reactions mentioned previously, the mechanism typically proceeds via an acid-catalyzed pathway.

Protonation of the Epoxide: In the presence of an acid catalyst (e.g., HCl), the epoxide oxygen is protonated, making it a better leaving group.

Nucleophilic Attack: A nucleophile (e.g., Cl⁻) attacks one of the two carbons of the protonated epoxide. The regioselectivity of this step is key. The attack will preferentially occur at the carbon atom that can better stabilize the resulting partial positive charge in the transition state. In the case of the 4α,18-epoxy moiety, attack at the tertiary C-4 might be favored over the primary C-18, leading to a specific chlorohydrin.

Stereochemistry: The nucleophilic attack generally proceeds with an inversion of stereochemistry at the attacked carbon center, following an Sₙ2-like mechanism.

The stereoelectronic effects of neighboring groups can further influence the reaction's pathway, guiding the incoming nucleophile to a specific face of the molecule and thus controlling the stereochemical outcome.

Design, Synthesis, and Evaluation of this compound Analogues

The design and synthesis of analogues—molecules that are structurally similar to the parent compound—is a cornerstone of medicinal chemistry, aimed at improving activity or understanding the mechanism of action. oncodesign-services.comyoutube.com

Rational analogue design involves making targeted modifications to a lead structure to probe or enhance its interaction with a biological target. oncodesign-services.com For this compound, several key regions could be targeted for modification based on established medicinal chemistry principles:

Furan Ring Modification: The furan moiety is a common feature in many bioactive clerodanes. It can be replaced with other five-membered aromatic heterocycles (e.g., thiophene, pyrrole) or even phenyl groups to investigate the role of the heteroatoms and the ring's electronic properties. This strategy is known as bioisosteric replacement.

Epoxide Ring Opening: As discussed, the epoxide can be opened to form a variety of derivatives, such as diols, amino alcohols, or ether alcohols. This would probe the importance of the intact epoxide ring for biological activity.

Side-Chain Ester Modification: The acetoxy group at C-19 can be hydrolyzed to the corresponding alcohol. This alcohol can then be re-esterified with a variety of other acids to explore the influence of the ester's size, lipophilicity, and electronic nature.

Carbonyl Group Reduction: The ketone at C-3 can be stereoselectively reduced to the corresponding secondary alcohol, introducing a new chiral center and hydrogen-bonding capability.

The following table outlines potential design strategies for this compound analogues.

Table 1: Rational Design Strategies for this compound Analogues

| Target Moiety on this compound | Modification Strategy | Rationale | Potential New Functional Group |

|---|---|---|---|

| Furan Ring | Bioisosteric Replacement | Probe electronic and steric requirements | Thiophene, Pyrrole, Thiazole |

| Epoxide Ring | Nucleophilic Ring-Opening | Evaluate necessity of the epoxide for activity | Diol, Amino alcohol, Azido alcohol |

| C-19 Acetoxy Group | Hydrolysis & Re-esterification | Modulate lipophilicity and steric bulk | Alcohol, Benzoate, Pivaloate |

| C-3 Ketone | Stereoselective Reduction | Introduce H-bond donor/acceptor | Secondary Alcohol |

Structure-Activity Relationship (SAR) studies systematically investigate how changes in a molecule's structure affect its biological activity. oncodesign-services.comyoutube.com By synthesizing the analogues designed in the previous step and assessing their function, researchers can build a model that identifies the key structural features—the pharmacophore—responsible for the desired effect. brieflands.com

Table 2: Illustrative Structure-Activity Relationship (SAR) Data for Hypothetical this compound Analogues

| Compound | Modification from this compound | Rationale | Hypothetical Activity (IC₅₀, µM) | SAR Interpretation |

|---|---|---|---|---|

| This compound | - | Parent Compound | 5.0 | Baseline activity |

| Analogue 1 | Furan → Thiophene | Bioisosteric replacement | 8.2 | Oxygen in furan ring is preferred but not essential. |

| Analogue 2 | Epoxide opened to diol | Remove epoxide electrophilicity | >100 | The intact epoxide is critical for activity. |

| Analogue 3 | C-19 OAc → OH | Remove acetyl group | 15.0 | Acetyl group contributes to potency, likely via binding or improved permeability. |

| Analogue 4 | C-19 OAc → OBz (Benzoate) | Increase steric bulk/lipophilicity | 4.5 | A larger lipophilic group is well-tolerated and may enhance binding. |

| Analogue 5 | C-3 C=O → C-OH (β-alcohol) | Introduce H-bond donor | 45.7 | The C-3 ketone is important for activity; planarity or H-bond acceptor role may be key. |

These studies are crucial for optimizing a lead compound, transforming a moderately active natural product into a potent and selective agent for further development. nih.govchemmethod.com

Conformational Analysis and Ligand-Receptor Interactions of Analogues

The exploration of this compound analogues is crucial for understanding the structural determinants of its biological activity and for the rational design of more potent or selective compounds. This analysis hinges on two interrelated aspects: the three-dimensional shape (conformation) that the analogue molecules adopt and how these shapes influence their interaction with biological receptors. While research specifically detailing a broad range of synthetic this compound analogues is limited, a comprehensive understanding can be constructed by examining the parent compound and drawing structure-activity relationship (SAR) parallels from the broader class of neo-clerodane diterpenoids.

Conformational Analysis of this compound and its Congeners

The biological function of a molecule is intrinsically linked to its three-dimensional structure. For flexible molecules like this compound and its derivatives, which possess multiple rotatable bonds and ring systems, a variety of conformations are possible. Conformational analysis aims to identify the most stable, low-energy conformations, as these are the most likely to be biologically active.

The conformational landscape of any this compound analogue would be primarily influenced by modifications to its core structure or side chains. Key areas for derivatization that would impact conformation include:

The Furan Side Chain: The orientation of the furan ring relative to the decalin core is a critical conformational parameter. SAR studies on various clerodane diterpenoids have consistently highlighted the necessity of the furan moiety for antifeedant activity. conicet.gov.ar

Functional Groups: Modifications of the hydroxyl and acetate (B1210297) groups on the this compound scaffold can lead to changes in intramolecular hydrogen bonding, which in turn can stabilize or destabilize certain conformations. For instance, the deacetylation or epimerization of hydroxyl groups would alter the molecule's polarity and hydrogen-bonding potential, influencing its preferred shape in a biological medium. researchgate.net

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are invaluable tools for predicting the stable conformers of hypothetical or newly synthesized analogues. mdpi.commdpi.com These analyses can calculate the relative energies of different conformations, providing insight into the most probable shapes the molecule will adopt.

Table 1: Key Structural Features of Clerodanes Influencing Antifeedant Activity

This table, based on broader studies of clerodane diterpenoids, outlines structural features that are critical for their antifeedant activity and would be central to the conformational and interaction analysis of any this compound analogue. conicet.gov.ar

| Feature/Moiety | Importance for Activity | Potential Impact of Modification |

| cis-Decalin Fusion | High | Altering the fusion stereochemistry would drastically change the core conformation and likely abolish activity. |

| Furan Ring at C-12 | Essential | Removal or replacement of the furan ring generally leads to a significant loss of antifeedant properties. conicet.gov.ar |

| 4α,18-Epoxide Ring | Important | This feature contributes to the rigid, strained conformation of the A/B ring system. Opening this ring would increase flexibility. |

| Oxygenation Pattern | Modulatory | The position and stereochemistry of hydroxyl and acetyl groups fine-tune the molecule's polarity and receptor-binding interactions. researchgate.net |

Ligand-Receptor Interactions of this compound Analogues

The antifeedant activity of this compound and its analogues is predicated on their ability to bind to specific protein receptors in an insect's gustatory system, triggering a feeding deterrence response. conicet.gov.arnih.gov While the precise receptor for this compound has not been identified, molecular docking and other computational techniques can be used to model potential interactions with known insect odorant or gustatory receptors. nih.govmdpi.com

The interaction between a ligand (the this compound analogue) and its receptor is governed by non-covalent forces, including:

Hydrogen Bonds: Formed between hydrogen bond donors (like -OH groups) and acceptors (like carbonyl oxygens or ether oxygens) on both the ligand and the receptor.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor, such as the hydrocarbon backbone of the decalin core.

Van der Waals Forces: General attractive or repulsive forces between molecules.

Steric Complementarity: The ligand's shape must fit snugly into the receptor's binding pocket.

Structure-activity relationship studies of clerodanes suggest that a specific spatial arrangement of key functional groups is necessary for effective receptor binding. conicet.gov.ar For instance, a conformational analysis of several active clerodanes indicated that an optimal distance of 9.5 to 10.5 Å between the furan ring and an unsaturated carbonyl or spiro-epoxide group was a determinant of activity. conicet.gov.ar

Table 2: Hypothetical Interaction Analysis of this compound Analogues

This table outlines how different modifications to the this compound structure could hypothetically affect its interaction with a target receptor, based on general principles of ligand-receptor binding.

| Analogue Modification | Predicted Conformational Change | Potential Effect on Receptor Interaction |

| Deacetylation at C-19 | Increased local flexibility; exposure of hydroxyl group. | May introduce a new hydrogen bond donor, potentially increasing binding affinity if the pocket accommodates it. |

| Isomerization at C-7 | Change in the orientation of the hydroxyl group. | Could disrupt a critical hydrogen bond or introduce steric hindrance within the binding site, likely reducing activity. |

| Saturation of the Furan Ring | Loss of planarity in the side chain. | Would alter electronic properties and shape, likely preventing key π-stacking or hydrophobic interactions and reducing affinity. |

| Epoxidation of the Furan Ring | Introduction of a bulky, polar group. | May introduce new hydrogen bond accepting capabilities but could also create a steric clash, making the effect unpredictable. |

Preclinical Pharmacological Investigations of Eriocephalin and Analogues

In Vitro Studies of Eriocephalin's Biological Activities

In vitro studies have provided the foundational understanding of this compound's effects at a cellular level. These investigations have explored its interactions with various cellular mechanisms and pathways, offering insights into its potential as a bioactive compound.

This compound has been evaluated for its anti-inflammatory capabilities, with studies investigating its influence on key inflammatory mediators. One area of focus has been its effect on the production of Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in the inflammatory response. mdpi.comresearchgate.net

In a comparative study, the effects of several clerodane and kaurane (B74193) diterpenes on TNF-α production were assessed. While kaurane diterpenes showed inhibitory activity, the clerodanes, including this compound, did not demonstrate significant inhibition of TNF-α production under the tested conditions. mdpi.comresearchgate.net This suggests that this compound's anti-inflammatory actions may be mediated through pathways other than direct TNF-α inhibition. Other potential anti-inflammatory mechanisms for diterpenoids include the modulation of pathways involving cyclooxygenases (COX) and the transcription factor NF-κB. frontiersin.orgconicet.gov.arfrontiersin.org For instance, the activation of the NF-κB pathway is a critical step in the expression of many pro-inflammatory genes and is a known target for various anti-inflammatory compounds. conicet.gov.arfrontiersin.org Further research is required to elucidate the specific cellular and molecular targets through which this compound may exert any anti-inflammatory effects.

Currently, there is limited information available from the reviewed scientific literature specifically detailing the antioxidant potential or reactive oxygen species (ROS) scavenging activities of this compound. While many plant-derived diterpenoids are studied for their antioxidant properties, specific data on this compound's capacity to neutralize free radicals or modulate oxidative stress pathways has not been prominently reported. acgpubs.orgmdpi.com

The cytotoxic potential of this compound has been explored against certain cancer cell lines. Early studies indicated that this compound possesses weak cytotoxic activity. Specifically, its effect was evaluated against the KB (HeLa contaminant) human carcinoma cell line. researchgate.netcnjournals.com In one study, while the related compound aethiopinone (B1206593) showed potent cytotoxic activity with an ED50 value of 0.62 µg/ml against KB cells, the activity of this compound was comparatively weak. researchgate.net

The evaluation of plant-derived compounds for their effects on cancer cell viability is a common strategy in the search for new therapeutic agents. researchgate.netipp.ptuanl.mx These studies often measure the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of the cells. The general criterion from the U.S. National Cancer Institute considers crude extracts with an IC50 value of less than 30 µg/mL to be promising for further investigation. ipp.pt While specific IC50 values for this compound are not detailed in the provided results, its characterization as "weakly cytotoxic" suggests it may not meet this threshold under the conditions tested. cnjournals.com

Table 1: Cytotoxicity Data for Diterpenoids Mentioned in Comparative Studies This table provides context from the literature; specific quantitative data for this compound was limited.

| Compound/Extract | Cell Line(s) | Reported Activity/IC50 | Source(s) |

| Aethiopinone | KB (human carcinoma) | ED50 = 0.62 µg/mL | researchgate.net |

| This compound | KB (human carcinoma) | Weak cytotoxic activity | cnjournals.com |

| Taxodione | Various | Most cytotoxic among a panel of diterpenoids | acgpubs.org |

| Various Diterpenoids | HL-60, SMMC-7721, A-549, MCF-7, SW480 | IC50 values ranging from 0.65 to 6.4 μM | acs.org |

Based on the available scientific literature, there is no specific information detailing the antimicrobial efficacy of the isolated compound this compound against pathogenic microorganisms. While diterpenoids as a class are investigated for such properties, and studies have been conducted on the antimicrobial activity of extracts from the Eriocephalus genus (which is distinct from the compound this compound), data directly pertaining to this compound's ability to inhibit the growth of bacteria or fungi is not present in the reviewed sources. researchgate.netnih.gov

In Vivo Preclinical Models for this compound Efficacy Assessment (Non-Human)

In vivo studies are essential to validate the physiological relevance of in vitro findings. This compound has been included in non-human, preclinical models to assess its systemic effects, particularly concerning inflammation.

The potential anti-inflammatory and analgesic activities of this compound have been assessed using established experimental animal models. ga-online.org One common model is the acetic acid-induced writhing test in mice, which is used to evaluate peripheral analgesic activity. ga-online.org In this test, a chemical irritant induces abdominal constrictions (writhing), and a reduction in the number of writhes indicates an analgesic effect. Another model mentioned in the context of this compound evaluation is the tail-flick test, which assesses central analgesic activity by measuring the animal's response time to a thermal stimulus. ga-online.org

A book of abstracts from a scientific conference indicates that this compound, along with other diterpenes like Teucrin A and Teucvin, was evaluated using these models. ga-online.org However, the specific quantitative results and the degree of efficacy of this compound in these in vivo tests are not detailed in the provided search results. These models are standard for screening compounds for their potential to alleviate pain and inflammation. cnjournals.com

Antitumor Efficacy in Murine Xenograft Models

Murine xenograft models are a cornerstone of preclinical oncology research, providing a means to evaluate the efficacy of novel anti-cancer compounds in a living organism. criver.com These models typically involve the implantation of human tumor material into immunodeficient mice, which lack a functional immune system to prevent rejection of the foreign tissue. creative-biolabs.comcriver.com There are two primary types of xenograft models: cell line-derived xenografts (CDX), where cultured human cancer cells are injected into mice, and patient-derived xenografts (PDX), which involve the implantation of tumor fragments directly from a patient. criver.comcreative-biolabs.comnih.gov

CDX models are widely used to gain initial insights into a compound's anti-tumor activity in a cost-effective manner. creative-biolabs.com PDX models are considered to more accurately reflect the complexity of natural tumor development, including genomic heterogeneity and tumor architecture, offering a more predictive assessment of therapeutic response. nih.govnih.gov The evaluation of potential cancer therapies in these models, whether subcutaneous or orthotopic (implanted in the corresponding organ), is a critical step in the drug discovery process. creative-biolabs.comcriver.com While these models are standard for assessing novel agents, specific research detailing the antitumor efficacy of this compound within murine xenograft models is not available in the public literature.

Insect Antifeedant Activity in Lepidopteran Larvae Models (e.g., Spodoptera littoralis)

This compound has demonstrated significant biological activity as an insect antifeedant. In studies using the lepidopteran larvae model Spodoptera littoralis, a polyphagous pest that causes substantial damage to various crops, this compound was identified as a potent feeding deterrent. unirioja.escsic.es

In laboratory assays, several natural compounds, including diterpenoids and coumarins, were tested for their ability to prevent feeding by S. littoralis larvae. unirioja.esunirioja.es this compound, a diterpene, was among the compounds that showed significant antifeedant activity, whereas all tested flavones were inactive. unirioja.escsic.escarm.es This activity highlights the potential of certain natural products to serve as alternatives to conventional insecticides. unirioja.es The research identified a select group of diterpenes and coumarins as having notable antifeedant properties against this specific pest. unirioja.esunirioja.escarm.es

| Compound Class | Active Compound Name |

|---|---|

| Diterpene | This compound |

| Diterpene | Salviacoccin |

| Diterpene | Aethiopinone |

| Diterpene | Oxocandesalvone |

| Coumarin | Oxypeucedanin |

| Coumarin | Xanthotoxin |

| Coumarin | Isoimperatorin |

| Coumarin | Prangol |

Methodological Advancements in Preclinical Biological Research

The discovery and characterization of bioactive natural products like this compound are greatly influenced by technological advancements in preclinical research. ga-online.org Modern screening and assay methodologies allow for a more efficient and comprehensive evaluation of a compound's biological effects. ga-online.org

High-Throughput Screening Platforms for this compound Bioactivity

High-Throughput Screening (HTS) represents a major technological advance in drug discovery, enabling the rapid and automated testing of vast libraries of compounds. hilarispublisher.commdpi.com These platforms utilize robotics, advanced liquid handling systems, and microplate-based assays to screen thousands of substances for their activity against various biological targets or in specific disease models. hilarispublisher.commdpi.com HTS is instrumental in systematically identifying new bioactive molecules from diverse sources, including natural product collections. axxsense.com

The process allows for the efficient identification of "hit" compounds that can be prioritized for further development, significantly accelerating the discovery pipeline. hilarispublisher.com For a natural product like this compound, HTS platforms offer a powerful tool to screen for a wide range of potential bioactivities beyond its known effects, testing it against numerous enzymes, receptors, and cellular pathways to uncover novel therapeutic applications. hilarispublisher.comnih.gov

Phenotypic Screening Approaches in Drug Discovery

Phenotypic screening has re-emerged as a highly successful strategy in drug discovery. soci.orgnih.gov This approach identifies bioactive compounds based on their ability to produce a desired change in the phenotype—or observable characteristics—of a cell, tissue, or whole organism, without a preconceived notion of the molecular target. technologynetworks.comwikipedia.org This method contrasts with target-based screening, which tests compounds against a specific, predetermined protein or enzyme. wikipedia.org

Historically, phenotypic screening was the foundation for the discovery of many first-in-class drugs. technologynetworks.comwikipedia.org Its modern resurgence is driven by advances in high-content imaging, automated data analysis, and the use of more physiologically relevant models. technologynetworks.com This approach is particularly well-suited for investigating natural products, whose mechanisms of action are often unknown. ga-online.org The identification of this compound's insect antifeedant properties is a classic example of a phenotypic discovery, where the compound was identified by its observable effect on the feeding behavior of an organism. unirioja.es Phenotypic screening embraces a larger molecular target space and allows for the discovery of compounds with novel mechanisms of action. nih.govresearchgate.net

Molecular Mechanisms of Eriocephalin Action and Biological Targets Research

Identification of Eriocephalin's Direct and Indirect Biological Targets

The identification of direct molecular binding partners is a foundational step in elucidating a compound's mechanism of action. Research into the specific targets of this compound is sparse, with most studies focusing on broader biological activities of plant extracts containing it.

Direct experimental quantification of the binding affinity between this compound and specific protein targets is not extensively reported in publicly available literature. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and various receptor-ligand binding assays are standard methods for determining binding parameters like the dissociation constant (Kd) or inhibition constant (Ki) giffordbioscience.comumich.edunih.gov.

While no such experimental data exists for this compound, computational studies have offered preliminary insights. A molecular docking study suggested that this compound may interact with the active site of yeast α-glucosidase, forming hydrogen bonds with key residues such as Asp68, Asp349, and Arg439. However, this remains a computational prediction awaiting experimental validation.

For context, other neo-clerodane diterpenes have been shown to have high affinity for specific receptors. A prominent example is Salvinorin A, a potent and selective agonist for the κ-opioid receptor, demonstrating that this class of compounds can act as specific ligands for critical biological targets nih.govnih.gov. This suggests that similar specific interactions could be possible for this compound, representing a key area for future investigation.

Proteomic and interactomic approaches, which analyze global changes in protein expression and protein-protein interactions, are powerful tools for identifying both direct and indirect biological targets of a compound erisyon.comnih.gov. As of now, there are no published studies that have applied these techniques to systems treated with this compound. Such research would involve treating cells or tissues with this compound and subsequently using methods like mass spectrometry to identify proteins or protein networks that are altered, thereby revealing the compound's downstream effects.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Understanding how a compound modulates intracellular signaling pathways is crucial to understanding its cellular effects. Research into this compound's role in signal transduction is limited, with available studies showing a lack of activity in specific inflammatory pathways.

The inhibitory or activatory potential of this compound against various enzymes has been explored in a limited capacity, often yielding negative results. In a study evaluating the ability of several diterpenes to inhibit the production of Tumor Necrosis Factor-α (TNF-α), a key inflammatory cytokine, this compound was found to be inactive mdpi.com. Another study also reported that this compound, along with other clerodanes like Teucrin A and 19-acetylgnaphalin, was unable to modify the inflammatory response following proinflammatory stimulation researchgate.net.

While a study on the crude extracts of Teucrium royleanum showed inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, the specific contribution of this compound was not determined nih.gov. The data currently available from direct testing of this compound is summarized below.

| Enzyme/Process Assayed | System | Result | Reference |

|---|---|---|---|

| TNF-α Production | Cell-based assay | Inactive | mdpi.com |

| Pro-inflammatory Response | Cell-based assay | Inactive | researchgate.net |

| α-Glucosidase | Computational Docking | Predicted to bind active site | [N/A] |

There is currently no scientific evidence to suggest that this compound directly modulates the activity of specific receptors (e.g., G-protein coupled receptors, nuclear receptors) or ligand-gated ion channels. These proteins are critical targets for many therapeutic agents, and their interaction with a ligand can be assessed through various binding and functional assays creative-biolabs.comrevvity.co.jp. The activity of the related neo-clerodane Salvinorin A at the κ-opioid receptor highlights the potential of this chemical class to interact with such targets, but specific research on this compound in this area is lacking nih.govnih.gov.

Transcriptomic and Gene Expression Analysis in Response to this compound Exposure

Transcriptomic analysis, using techniques like DNA microarrays or RNA-sequencing (RNA-Seq), provides a global view of how a compound affects gene expression danskpatologi.orgnih.gov. This approach can reveal the cellular pathways and biological processes modulated by the compound.

Computational Chemistry and In Silico Modeling for Mechanism Prediction

Computational chemistry and in silico modeling have become indispensable tools in modern natural product research, offering insights into the molecular mechanisms of action and helping to predict the biological targets of bioactive compounds. mdpi.comelifesciences.org These theoretical methods allow researchers to build and test hypotheses regarding how a molecule like this compound interacts with biological systems at an atomic level, complementing experimental data and guiding further investigation. By simulating complex molecular interactions, these approaches can accelerate the process of identifying potential therapeutic substances and understanding their structure-activity relationships. nih.govdntb.gov.ua For a compound like this compound, in silico studies are primarily focused on predicting its interaction with potential insect receptors to explain its notable antifeedant properties.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor, to form a stable complex. dntb.gov.uaisopsoc.org This method is widely used to understand the molecular basis of a compound's biological activity by examining its binding mode and affinity for a potential target. mdpi.com For this compound, molecular docking could be employed to screen for potential binding targets within insects, such as gustatory receptors (GRs) or odorant receptors (ORs) located in the sensory neurons, which are crucial for feeding behavior. ijbs.com Recent advances have led to the structural characterization of some insect ORs, revealing that ligand binding often relies on multiple hydrophobic interactions within a geometrically simple pocket. biorxiv.orgnih.gov

A typical molecular docking workflow involves preparing the 3D structure of the ligand (this compound) and the potential receptor protein. The docking algorithm then samples a vast number of possible binding poses and scores them based on factors like intermolecular energies, providing a ranked list of the most likely binding modes. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and specific amino acid residues in the receptor's binding site. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the refinement of the binding pose. dntb.gov.ua This technique simulates the atomic motions of the system, offering a more realistic representation of the complex's behavior in a biological environment and helping to validate the interactions predicted by docking. nih.gov While specific molecular docking and dynamics studies for this compound are not detailed in the available literature, the data generated from such a study would be presented in a format similar to the conceptual table below.

Table 1: Conceptual Data from a Hypothetical Molecular Docking Study of this compound This table is a representative example of data that would be generated from a molecular docking and dynamics simulation study. Specific data for this compound is not available in the cited literature.

| Parameter | Description | Example Value/Finding |

|---|---|---|

| Target Protein | The biological receptor hypothesized to be the target of the compound. | Spodoptera littoralis Gustatory Receptor |

| Binding Energy | An estimate of the binding affinity between the ligand and the receptor (lower values indicate stronger binding). | -8.5 kcal/mol |

| Interacting Residues | Amino acids in the receptor's binding pocket that form key contacts with the ligand. | TYR 105, PHE 210, SER 240, LEU 244 |

| Hydrogen Bonds | Specific hydrogen bond interactions that stabilize the complex. | Hydroxyl group of this compound with the side chain of SER 240. |

| Hydrophobic Contacts | Van der Waals interactions contributing to binding stability. | Furan (B31954) ring of this compound within a hydrophobic pocket formed by multiple residues. |

| RMSD (from MD) | Root Mean Square Deviation; a measure of the stability of the complex during simulation. | < 2 Å (indicating a stable complex) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comcsic.es By identifying key physicochemical properties and structural features (known as molecular descriptors), QSAR models can predict the activity of new or untested compounds. csic.es

In the context of this compound, QSAR studies are highly relevant for understanding its potent antifeedant effects. A study on the antifeedant activity of various natural products against the larvae of Spodoptera littoralis identified this compound as the most active among the tested diterpenoids. unirioja.esconicet.gov.ar While the study noted the importance of structure-activity relationships, a specific quantitative model was not detailed. unirioja.es

General SAR studies on neo-clerodane diterpenoids have established that certain structural moieties are crucial for their antifeedant activity. nih.govnih.gov These include the presence of a furan ring in the side chain and an α,β-unsaturated carbonyl or a spiro-epoxide group. nih.gov A conformational analysis suggested that an optimal spatial distance between these two active centers, typically between 9.5 and 10.5 Å, is necessary for high activity. nih.govnih.gov

A QSAR model for the antifeedant activity of this compound and related compounds would involve calculating a range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure and properties, which are then correlated with the observed biological activity using statistical methods like multiple linear regression. The resulting model can highlight which properties are most influential in determining the antifeedant potency.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies This table lists common types of descriptors that would be considered in developing a QSAR model for antifeedant diterpenoids like this compound.

| Descriptor Class | Specific Examples | Relevance |

|---|---|---|

| Constitutional | Molecular Weight, Number of Oxygen Atoms, Number of Rotatable Bonds | Describes the basic composition and size of the molecule. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Quantifies molecular branching and shape in 2D. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | Describes the 3D shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges on Atoms | Relates to the molecule's reactivity and ability to form intermolecular interactions. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound, affecting its ability to cross biological membranes. |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Teucrin A |

| Teuflin |

| Teucvidin |

| Dihydroteugin |

| Salviacoccin |

| Aethiopinone (B1206593) |

| Oxocandesalvone |

| Oxypeucedanin |

| Xanthotoxin |

| Isoimperatorin |

Emerging Research Paradigms and Future Perspectives for Eriocephalin

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Eriocephalin Research

The advent of "omics" technologies offers a systems-level understanding of the biological implications of natural compounds like this compound. These high-throughput methods, including genomics, proteomics, and metabolomics, provide a comprehensive view of cellular processes affected by this diterpenoid. humanspecificresearch.orgnih.gov

Genomics and Transcriptomics: These fields explore an organism's complete set of DNA (genome) and RNA transcripts, respectively. isaaa.orglibretexts.org In the context of this compound research, genomic and transcriptomic analyses can identify genetic variations or gene expression patterns that influence cellular responses to the compound. frontlinegenomics.com For instance, studying the transcriptomic profile of cancer cells treated with this compound could reveal the upregulation of apoptotic genes or the downregulation of genes involved in cell proliferation. This approach helps to elucidate the compound's mechanism of action at a fundamental level. frontlinegenomics.comyoutube.com

Proteomics: As the large-scale study of proteins, proteomics is crucial for understanding the functional output of the genome. libretexts.org The proteome is dynamic and reflects the actual state of a cell at a given time. libretexts.org Proteomic studies can identify the protein targets of this compound and its derivatives, revealing how the compound modulates cellular signaling pathways. isaaa.orgfrontlinegenomics.com Techniques like expression profiling can pinpoint proteins whose expression levels change upon exposure to this compound, offering insights into its therapeutic effects and potential biomarkers for treatment response. isaaa.orglibretexts.org The integration of proteomics with genomics is powerful, as it can validate gene-based hypotheses and provide a clearer picture of cellular function. libretexts.org

Metabolomics: This discipline focuses on the complete set of small-molecule metabolites within a biological sample, offering a direct snapshot of its physiological state. isaaa.org Metabolomic profiling of cells or organisms treated with this compound can identify alterations in metabolic pathways. frontlinegenomics.com For example, changes in the levels of specific lipids, amino acids, or other small molecules can indicate how this compound affects cellular energy metabolism or biosynthetic processes. nih.gov Integrating metabolomics with genomic and proteomic data can provide a holistic understanding of the biochemical consequences of this compound's activity. frontiersin.orgnumberanalytics.com

Multi-omics approaches, which combine data from two or more of these technologies, are becoming increasingly vital in research. researchgate.net By integrating genomic, transcriptomic, proteomic, and metabolomic datasets, researchers can construct a more complete molecular profile of a compound's effects, leading to a deeper understanding of its therapeutic potential and mechanisms of action. nih.govnih.gov

Table 1: Overview of Omics Technologies in this compound Research

| Omics Technology | Focus of Study | Potential Applications in this compound Research |

| Genomics | Complete set of DNA. isaaa.org | Identify genetic predispositions affecting response to this compound. |

| Transcriptomics | Gene expression patterns (RNA). frontlinegenomics.com | Determine which genes are activated or suppressed by this compound. |

| Proteomics | Entire set of proteins. libretexts.org | Identify direct protein targets and affected cellular pathways. frontlinegenomics.com |

| Metabolomics | Complete set of metabolites. isaaa.org | Reveal changes in cellular metabolism and biochemical pathways. frontlinegenomics.com |

| Multi-Omics | Integration of multiple omics datasets. researchgate.net | Provide a comprehensive, systems-level understanding of this compound's biological effects. nih.gov |

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

For a natural compound like this compound, AI and ML can be applied in several key areas:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel molecular targets for this compound and its derivatives. nih.gov By predicting the three-dimensional structures of proteins, AI models can facilitate structure-based drug design. helixr.com

Hit and Lead Compound Identification: Machine learning models can be trained on large chemical libraries to predict the bioactivity of new compounds. helixr.com This allows for the rapid screening of virtual libraries of this compound derivatives to identify those with the highest potential for therapeutic efficacy.

Predicting Pharmacological Properties: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. helixr.com For instance, advanced models can predict potential toxicity based on the chemical structure of this compound derivatives. helixr.com

Polypharmacology and Drug Repurposing: AI can help understand how a drug molecule might interact with multiple targets, a concept known as polypharmacology. nih.gov This can lead to the identification of new therapeutic uses for this compound or its analogs (drug repurposing). mednexus.org

Data Analysis: The sheer volume of data generated from omics studies requires sophisticated analytical tools. AI and ML can process and find patterns in this complex data, linking the molecular actions of this compound to clinical outcomes. nih.gov

Sustainable Sourcing and Production Strategies for this compound

As a natural product, the long-term availability of this compound depends on sustainable sourcing and production methods. This compound is a neo-clerodane diterpenoid found in plants of the Teucrium genus. researchgate.netresearchgate.net Over-harvesting of wild plant resources can lead to ecological damage and supply chain instability. mdpi.com Therefore, developing sustainable alternatives is crucial.

Sustainable Sourcing: This involves practices that ensure the long-term availability of the raw plant material while minimizing environmental impact and respecting social and economic factors. loreal.comwikipedia.org Key principles include:

Traceability: Knowing the origin of the plant material. loreal.comnestle.com

Environmental Responsibility: Using sustainable agricultural practices that preserve biodiversity, reduce carbon emissions, and manage resources like water responsibly. loreal.comwikipedia.org

Social Equity: Ensuring fair and safe labor conditions for workers involved in cultivation and harvesting. loreal.com

Certification: Utilizing independent third-party verification to ensure compliance with sustainability standards. nestle.comastrazeneca.com

Biotechnological Production: Plant cell and organ cultures, often referred to as "plant biofactories," offer a promising and sustainable alternative to traditional agriculture for producing high-value phytochemicals. nih.gov These methods can provide a consistent and controlled supply of this compound, independent of geographical and environmental constraints.

Plant Cell and Hairy Root Cultures: Specific cells or hairy root cultures of Teucrium species can be grown in bioreactors to produce this compound. mdpi.comnih.gov This allows for optimization of growth conditions to maximize yield.

Metabolic Engineering: By manipulating the genetic pathways within the plant cells, it may be possible to enhance the production of this compound. nih.gov

Submerged Fermentation: This technique, commonly used for producing microbial products, can be adapted for plant cell cultures to produce secondary metabolites like diterpenoids. nih.gov

Microbial Production: Genetically engineering microorganisms like yeast or bacteria to produce this compound is another potential avenue. This involves transferring the relevant biosynthetic genes from the plant into a microbial host, which can then be fermented on a large scale. frontiersin.orgmdpi.com

Table 2: Comparison of Production Strategies for this compound

| Production Strategy | Advantages | Disadvantages |

| Wild Harvesting | Low initial cost. | Unsustainable, variable yield, potential for ecological damage. mdpi.com |

| Conventional Agriculture | More controlled than wild harvesting. | Land and water intensive, potential for pesticide use. |

| Sustainable Sourcing | Environmentally and socially responsible. loreal.comiff.com | May have higher initial costs, requires robust monitoring. astrazeneca.com |

| Plant Cell/Organ Culture | Controlled, consistent supply, not weather-dependent. nih.gov | Can be technically challenging and costly to scale up. |

| Microbial Fermentation | Highly scalable, rapid production cycles. mdpi.com | Requires complex genetic engineering, optimization can be difficult. |

Development of Advanced Delivery Systems for Enhanced Bioavailability in Preclinical Models

The therapeutic potential of many natural compounds, including diterpenoids like this compound, can be limited by poor solubility, low bioavailability, and instability in the body. researchgate.net Advanced drug delivery systems (DDS) are being developed to overcome these challenges by encapsulating the active compound in a carrier that protects it and facilitates its delivery to the target site. kuleuven.benih.govuu.se

Nanoformulations are particularly promising for enhancing the delivery of hydrophobic compounds like this compound. nih.gov These tiny carriers, typically between 1 and 100 nanometers in size, offer several advantages:

Improved Solubility and Bioavailability: By encapsulating the drug, nanoformulations can increase its solubility in aqueous environments and improve its absorption in the body. nih.gov

Protection from Degradation: The carrier can protect the drug from enzymatic degradation in the gastrointestinal tract or bloodstream. nih.gov

Sustained and Controlled Release: DDS can be designed to release the drug over an extended period, maintaining therapeutic concentrations and reducing the need for frequent dosing. nih.govmdpi.com

Targeted Delivery: The surface of nanoparticles can be modified with ligands that bind to specific receptors on target cells, such as cancer cells, thereby increasing efficacy and reducing side effects. mdpi.comnih.gov

Types of Advanced Delivery Systems Relevant to this compound:

Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.

Polymeric Nanoparticles: Made from biodegradable polymers, these can be formulated as nanospheres or nanocapsules to carry drugs. mdpi.com

Solid Lipid Nanoparticles (SLNs): These are similar to polymeric nanoparticles but are made from solid lipids, offering good stability and controlled release. nih.gov

Nanoemulsions: Oil-in-water or water-in-oil emulsions with very small droplet sizes, suitable for improving the oral bioavailability of lipid-soluble drugs. nih.gov

Preclinical studies using these advanced delivery systems are essential to evaluate their ability to enhance the bioavailability and therapeutic efficacy of this compound in animal models. nih.gov

Unexplored Therapeutic Areas for this compound and its Derivatives

While initial research on compounds from Teucrium species has often focused on their anti-inflammatory, antioxidant, and cytotoxic properties, the unique structure of this compound suggests it may have potential in other therapeutic areas. researchgate.net The exploration of these new applications can be guided by its known biological activities and by comparison with other diterpenoids.

Potential Unexplored Therapeutic Areas:

Neurodegenerative Diseases: The anti-inflammatory and antioxidant properties of compounds from Teucrium could be beneficial in diseases like Alzheimer's and Parkinson's, where neuroinflammation and oxidative stress play a significant role. Formulations that can cross the blood-brain barrier would be critical for this application. nih.gov

Metabolic Disorders: Some natural compounds have been shown to influence metabolic pathways. Research could investigate if this compound affects glucose metabolism, insulin (B600854) sensitivity, or lipid profiles, potentially indicating a role in managing type 2 diabetes or dyslipidemia.